molecular formula C19H14O7 B1234570 5-Methoxysterigmatocystin

5-Methoxysterigmatocystin

Cat. No.: B1234570
M. Wt: 354.3 g/mol
InChI Key: VVRUNWFPOWIBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties . This compound has garnered significant attention due to its potential health risks and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxysterigmatocystin typically involves the fermentation of Aspergillus species. The compound can be isolated from the mycelium of these fungi through a series of extraction and purification steps . The specific conditions for fermentation and isolation can vary, but they generally involve maintaining the fungi in a nutrient-rich medium under controlled environmental conditions.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. for research purposes, it can be produced in laboratory settings using controlled fermentation processes. The isolation and purification steps are critical to ensure the compound’s purity and to remove any contaminants that may be present.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the compound’s structure and properties, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

5-Methoxysterigmatocystin has been extensively studied for its cytotoxic and genotoxic effects. It has been shown to induce DNA damage and alter the phosphorylation of checkpoint proteins in various cell lines . This compound is used in research to understand the mechanisms of mycotoxin-induced toxicity and to develop potential therapeutic interventions.

In addition to its role in toxicology studies, this compound has been investigated for its potential antitumor activity. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a valuable tool in cancer research .

Mechanism of Action

Comparison with Similar Compounds

5-Methoxysterigmatocystin is structurally related to sterigmatocystin and other mycotoxins produced by Aspergillus species. Similar compounds include sterigmatocystin, oxisterigmatocystin A, oxisterigmatocystin B, and oxisterigmatocystin C . These compounds share similar toxicological properties but differ in their specific chemical structures and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its higher cytotoxicity and genotoxicity. It is ten times more cytotoxic than sterigmatocystin in certain cell lines, making it a particularly potent mycotoxin .

Properties

IUPAC Name

15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRUNWFPOWIBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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